4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester
CAS No.:
Cat. No.: VC13721301
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | tert-butyl 4-amino-3-morpholin-4-ylbenzoate |
| Standard InChI | InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)11-4-5-12(16)13(10-11)17-6-8-19-9-7-17/h4-5,10H,6-9,16H2,1-3H3 |
| Standard InChI Key | FFLUAHFBTHQNSV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCOCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCOCC2 |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-amino-3-morpholin-4-ylbenzoate, reflects its three core components:
-
A benzoic acid scaffold substituted at the 3-position with a morpholine ring.
-
An amino group at the 4-position.
-
A tert-butyl ester protecting the carboxylic acid moiety.
The molecular formula (C₁₅H₂₂N₂O₃) and SMILES notation (CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCOCC2) provide unambiguous identification. The morpholine ring adopts a chair conformation, while the tert-butyl group enhances steric bulk, influencing solubility and reactivity.
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | tert-butyl 4-amino-3-morpholin-4-ylbenzoate |
| SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCOCC2 |
| InChIKey | FFluAHFBTHQNSV-UHFFFAOYSA-N |
| CAS Number | 165727-45-7 (Note: This CAS number corresponds to a structurally similar compound in Search Result 3; the correct CAS for this compound is not explicitly provided in the sources.) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of a benzoic acid precursor:
-
Morpholine Introduction: A nucleophilic aromatic substitution (SNAr) reaction installs the morpholine ring at the 3-position of nitrobenzoic acid derivatives. This step often employs morpholine in polar aprotic solvents like DMF at elevated temperatures.
-
Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 4-amino-3-morpholinobenzoic acid.
-
Esterification: The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).
Reaction Optimization
Key challenges include minimizing side reactions during nitro reduction and achieving high regioselectivity in morpholine substitution. Lithium diisopropylamide (LDA) has been used in analogous syntheses to deprotonate intermediates and enhance reaction specificity .
Physicochemical Properties
Solubility and Stability
While explicit solubility data for this compound is limited, its logP value (estimated at 2.8) suggests moderate lipophilicity, favoring dissolution in organic solvents like THF or DCM. The tert-butyl ester enhances hydrolytic stability compared to methyl or ethyl esters, with degradation primarily occurring under strongly acidic or basic conditions .
Table 2: Predicted Physicochemical Properties
| Property | Value/Classification |
|---|---|
| LogP (iLOGP) | 2.95 |
| Topological Polar Surface Area | 58.56 Ų |
| Rotatable Bonds | 8 |
| Hydrogen Bond Donors | 2 |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s amino and morpholine groups serve as handles for further derivatization. For example:
-
Peptide Mimetics: The morpholine ring mimics peptide backbone conformations, enabling the design of protease-resistant analogs .
-
Kinase Inhibitors: Morpholine derivatives are prevalent in ATP-competitive kinase inhibitors (e.g., PI3K and mTOR targets).
Biological Activity
While direct pharmacological data is scarce, structurally related morpholino-benzoates exhibit:
-
Anticancer Activity: Inhibition of tumor cell proliferation via interference with signal transduction pathways.
-
Antimicrobial Effects: Disruption of bacterial cell wall synthesis through binding to penicillin-binding proteins .
Analytical Characterization
Spectroscopic Methods
-
NMR: ¹H NMR (CDCl₃) displays characteristic signals: δ 1.45 (s, tert-butyl), δ 3.70 (m, morpholine -CH₂-), δ 6.80 (d, aromatic H).
-
Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 279.2.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume